REACTION_CXSMILES
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COC1C=C(OC)C=CC=1C[NH:6][C:7]1[N:8]=[C:9]([CH3:16])[CH:10]=[C:11]2[CH:15]=[CH:14][S:13][C:12]=12>FC(F)(F)C(O)=O>[CH3:16][C:9]1[CH:10]=[C:11]2[CH:15]=[CH:14][S:13][C:12]2=[C:7]([NH2:6])[N:8]=1
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Name
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N-(2,4-dimethoxybenzyl)-5-methylthieno[2,3-c]pyridin-7-amine
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Quantity
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235 mg
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Type
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reactant
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Smiles
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COC1=C(CNC=2N=C(C=C3C2SC=C3)C)C=CC(=C1)OC
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Name
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|
Quantity
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6 mL
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Type
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solvent
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Smiles
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FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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Toluene was added to the flask
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated under reduced pressure again
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Type
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ADDITION
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Details
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The residue was diluted with 10% 2-propanol/chloroform (30 mL), saturated aqueous sodium bicarbonate solution (20 mL), and saturated aqueous sodium carbonate solution (10 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with additional 10% 2-propanol/chloroform (2×10 mL)
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Type
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WASH
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Details
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The combined organics were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (1-5% methanol/dichloromethane, linear gradient)
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Name
|
|
Type
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product
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Smiles
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CC=1C=C2C(=C(N1)N)SC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |